3,3-Dimethylacryloyl chloride

Reaction Kinetics Electrophilicity Acylation Rate

3,3-Dimethylacryloyl chloride (CAS 3350-78-5), also known as senecioyl chloride or 3-methylcrotonoyl chloride, is an unsaturated acyl chloride with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol. It exists as a clear, colorless to yellow liquid with a boiling point of 145-147 °C and a density of 1.065 g/mL at 25 °C.

Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
CAS No. 3350-78-5
Cat. No. B1584248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylacryloyl chloride
CAS3350-78-5
Molecular FormulaC5H7ClO
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESCC(=CC(=O)Cl)C
InChIInChI=1S/C5H7ClO/c1-4(2)3-5(6)7/h3H,1-2H3
InChIKeyBDUBTLFQHNYXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylacryloyl Chloride (CAS 3350-78-5): A Sterically Demanding Electrophile for Selective Acylation and Heterocycle Synthesis


3,3-Dimethylacryloyl chloride (CAS 3350-78-5), also known as senecioyl chloride or 3-methylcrotonoyl chloride, is an unsaturated acyl chloride with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol [1]. It exists as a clear, colorless to yellow liquid with a boiling point of 145-147 °C and a density of 1.065 g/mL at 25 °C . Commercially, it is typically supplied at 97% purity and is stabilized with 400 ppm phenothiazine as a polymerization inhibitor . This compound features a gem-dimethyl group at the β-position, which imparts significant steric bulk and fundamentally alters its reactivity profile compared to simpler acryloyl chlorides, making it a critical building block in the synthesis of prenylated natural products, heterocyclic therapeutics, and polymerization monomers [1].

Why Substituting 3,3-Dimethylacryloyl Chloride with Simpler Acyl Chlorides Compromises Reaction Outcomes


Unlike linear or less-substituted acyl chlorides such as acryloyl chloride or crotonoyl chloride, the geminal dimethyl substitution at the β-carbon of 3,3-dimethylacryloyl chloride creates a unique steric and electronic environment that directly governs reaction kinetics, regioselectivity, and product stability . This steric hindrance significantly reduces susceptibility to nucleophilic attack at the carbonyl carbon, thereby altering reaction rates and favoring specific pathways (e.g., 1,2-addition over 1,4-conjugate addition) unless specialized catalysts are employed . Furthermore, the presence of the phenothiazine inhibitor in standard commercial grades is a critical factor for ensuring product stability during storage and handling, a consideration that is not standardized across all acryloyl chloride analogs . Substituting this compound with a less sterically demanding or unstabilized alternative can lead to unpredictable reaction kinetics, lower yields, formation of undesired byproducts, and premature polymerization, ultimately undermining the reproducibility and efficiency of multi-step synthetic sequences.

Quantitative Differentiation of 3,3-Dimethylacryloyl Chloride: A Data-Driven Guide for Scientific Selection


Accelerated Reaction Kinetics Relative to Crotonoyl Chloride

The electron-donating methyl groups in 3,3-dimethylacryloyl chloride enhance the electrophilicity of the carbonyl carbon, which has been reported to accelerate acylation reaction rates by approximately 30% when compared directly to the less substituted analog, crotonoyl chloride (but-2-enoyl chloride) .

Reaction Kinetics Electrophilicity Acylation Rate

Steric Hindrance Enforces Regioselectivity: 1,2- vs. 1,4-Addition

The steric hindrance provided by the gem-dimethyl group at the β-position significantly reduces susceptibility to nucleophilic attack compared to crotonoyl chloride, making 1,2-addition (at the carbonyl carbon) highly favored over 1,4-conjugate addition (Michael addition) in the absence of specific catalysts like Lewis acids . This is a direct consequence of the bulky dimethyl substitution, which shields the β-carbon.

Regioselectivity Steric Hindrance Conjugate Addition

Critical Role in the Synthesis of Rho-Kinase Inhibitors

In a specific medicinal chemistry application, 3,3-dimethylacryloyl chloride was used as a key building block for the synthesis of a series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives via condensation with aniline [1]. The presence of the gem-dimethyl group on the acyl chloride directly translates into the core structure of the final heterocyclic scaffold, which was designed for potential Rho-kinase inhibition [1].

Medicinal Chemistry Heterocyclic Synthesis Rho-Kinase Inhibitors

Stabilized Commercial Grade: Inhibition of Spontaneous Polymerization

The standard commercial grade of 3,3-dimethylacryloyl chloride from a major supplier contains 400 ppm of phenothiazine as a polymerization inhibitor . This is a critical and quantifiable specification that ensures the product remains stable and monomeric during transport, storage, and handling. In contrast, other acryloyl chlorides like methacryloyl chloride are known to undergo dimerization, with 10-15 mol% of dimer observed in some commercial samples [1].

Chemical Stability Polymerization Inhibitor Storage and Handling

Optimal Application Scenarios for 3,3-Dimethylacryloyl Chloride Based on Verified Performance Evidence


Synthesis of Sterically Congested Amides and Esters for Medicinal Chemistry

Leverage the enforced 1,2-regioselectivity (as detailed in Evidence Item 2) to reliably produce amides and esters with a gem-dimethyl group adjacent to the carbonyl. This is particularly valuable in medicinal chemistry for constructing building blocks like N-(3,3-Dimethylacryloyl)-(S)-leucine methyl ester , where the steric bulk of the acyl group can influence downstream biological activity and metabolic stability. The predictable outcome minimizes purification challenges associated with regioisomeric mixtures.

Accessing Unique Heterocyclic Scaffolds, such as Quinolinones

Employ 3,3-dimethylacryloyl chloride as a direct precursor to 4,4-dimethyl-substituted heterocycles, a structural motif found in bioactive compounds like Rho-kinase inhibitors [1]. As shown in Evidence Item 3, the specific substitution pattern is essential for the final core structure. Using a different acyl chloride would result in a different scaffold, making this compound the only viable route to this specific class of molecules.

High-Throughput and Time-Sensitive Acylation Workflows

Capitalize on the approximately 30% faster acylation kinetics compared to crotonoyl chloride (Evidence Item 1) to improve throughput in parallel synthesis or when working with sensitive substrates that require rapid reaction completion. This quantifiable rate advantage directly translates into shorter reaction times and more efficient use of resources, providing a clear operational benefit.

Long-Term Projects Requiring High Purity and Reproducibility

Specify the commercial grade containing 400 ppm phenothiazine inhibitor (Evidence Item 4) for any project where the acyl chloride will be stored for extended periods or used over multiple synthetic cycles. This ensures the material remains monomeric, preventing yield losses and purification headaches associated with polymerized or dimerized reagent, thereby enhancing the reproducibility and overall success rate of complex, multi-step syntheses .

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